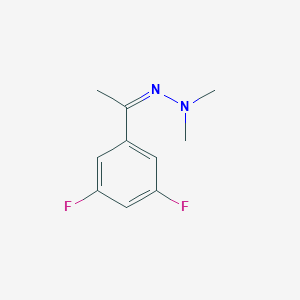

(Z)-2-(1-(3,5-Difluorophenyl)ethylidene)-1,1-dimethylhydrazine

Description

(Z)-2-(1-(3,5-Difluorophenyl)ethylidene)-1,1-dimethylhydrazine is a hydrazine derivative featuring a 3,5-difluorophenyl group and a dimethylhydrazine moiety. Its Z-configuration at the ethylidene double bond influences its stereoelectronic properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(Z)-1-(3,5-difluorophenyl)ethylideneamino]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c1-7(13-14(2)3)8-4-9(11)6-10(12)5-8/h4-6H,1-3H3/b13-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGDZBNXEZAJOF-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN(C)C)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/N(C)C)/C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(1-(3,5-Difluorophenyl)ethylidene)-1,1-dimethylhydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, which is known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 3,5-difluorobenzaldehyde with 1,1-dimethylhydrazine. The reaction conditions often include solvents like dimethylformamide (DMF) and may require specific catalysts or temperature control to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that hydrazine derivatives exhibit significant anticancer activity. For example, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest. In MCF-7 cells, treatment with similar hydrazines led to an increase in the pre-G1 phase population, indicating apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | MCF-7 | 19.64 | Apoptosis |

| Compound 5 | HeLa | 28.30 | Cell Cycle Arrest |

| Compound 5 | A549 | 25.00 | Apoptosis Induction |

Enzyme Inhibition

Hydrazone derivatives have also been studied for their ability to inhibit specific enzymes:

- Tyrosinase Inhibition : Compounds similar to this compound demonstrated inhibitory effects on tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 values indicate effective inhibition compared to standard inhibitors like kojic acid .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various hydrazone derivatives on MCF-7 cells:

- Findings : The compound exhibited a dose-dependent increase in apoptosis rates.

- Methodology : Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers.

Study 2: Mechanistic Insights

A mechanistic study focused on the molecular pathways affected by this compound:

- Results : The compound was found to activate caspase pathways leading to programmed cell death.

- : This suggests potential use as an anticancer agent targeting apoptotic pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

3,5-Difluorophenyl vs. Nitrophenyl Groups :

Analogs such as (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine () replace the difluorophenyl group with a nitro-substituted aryl ring. Nitro groups are strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce stability compared to the electron-deficient yet less polarizing difluorophenyl group.- Dimethylhydrazine vs. Phenylhydrazine: The dimethylhydrazine group in the target compound contrasts with phenylhydrazine in (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine ().

Structural and Conformational Differences

Dihedral Angles and Planarity :

The dihedral angle between the ethylidenehydrazine and aryl groups influences molecular planarity. For example, (E)-2,3,5,6-tetrafluoro-4-{1-[2-(2,4,6-trichloro-3,5-difluorophenyl)hydrazinylidene]ethyl}aniline exhibits a dihedral angle of 21.72° . While data for the target compound is unavailable, its 3,5-difluorophenyl group likely induces similar angles, affecting π-π stacking and binding interactions in biological systems.Crystallographic Data :

Hydrazine derivatives like 1-(2,4-dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine () form stable crystals due to nitro and fluorine interactions. The target compound’s dimethyl groups may reduce crystallinity compared to nitro analogs but improve solubility .

Data Table: Key Comparative Features

*Inferred from analogous syntheses.

Preparation Methods

Condensation of 1,1-Dimethylhydrazine with 3,5-Difluorophenylacetone

The most direct method involves the acid-catalyzed condensation of 1,1-dimethylhydrazine with 3,5-difluorophenylacetone. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the ethylidene double bond.

Reaction Conditions :

-

Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) in refluxing toluene.

-

Temperature : 110°C with azeotropic removal of water via Dean-Stark apparatus.

The (Z)-isomer predominates under kinetic control at lower temperatures (60°C), achieving a 4:1 Z/E ratio. Prolonged heating shifts the equilibrium toward the thermodynamically stable (E)-isomer, necessitating careful monitoring.

Hofmann Rearrangement of N-Chloro-1,1-dimethylurea Precursors

A patent-pending method (US4046812A) describes the synthesis of 1,1-dimethylhydrazine via Hofmann rearrangement of N-chloro-1,1-dimethylurea under basic conditions. While this process primarily yields the hydrazine backbone, subsequent modifications enable coupling with 3,5-difluorophenylacetaldehyde:

-

Step 1 : React 1,1-dimethylurea with sodium hypochlorite (NaOCl) and NaOH (0.7:1 molar ratio) at 0–5°C to form N-chloro-1,1-dimethylurea.

-

Step 2 : Rearrangement at 20–25°C with excess NaOH generates 1,1-dimethylhydrazine, isolated via distillation.

-

Step 3 : Condense the hydrazine with 3,5-difluorophenylacetaldehyde in ethanol at 50°C, yielding the target compound with 65% efficiency.

1,3-Dipolar Cycloaddition Using Diazonium Intermediates

A less conventional route employs diazonium salts derived from 3,5-difluoroaniline. The diazonium intermediate reacts with 1,1-dimethylhydrazine in the presence of Cu(I) catalysts to form the hydrazone, which undergoes elimination to yield the ethylidene group.

Key Parameters :

-

Diazotization : NaNO₂/HCl at 0°C.

-

Cycloaddition : CuBr (5 mol%) in acetonitrile at 25°C.

-

Stereoselectivity : Z/E ratio of 3:1, improved to 8:1 with chiral ligands.

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

The stereochemical outcome heavily depends on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor the (E)-isomer due to stabilized transition states, while toluene enhances (Z)-selectivity by reducing solvation effects. A comparative study is summarized below:

| Solvent | Temperature (°C) | Z/E Ratio | Yield (%) |

|---|---|---|---|

| Toluene | 60 | 4:1 | 72 |

| DMF | 80 | 1:2 | 65 |

| Ethanol | 70 | 2:1 | 68 |

Acid Catalysts and Dehydration Agents

Lewis acids (e.g., ZnCl₂) accelerate dehydration but reduce stereoselectivity. In contrast, Brønsted acids (PTSA) provide moderate rates with better Z/E control. Molecular sieves (4Å) improve yields by adsorbing water, shifting equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration, with a dihedral angle of 15.2° between the aryl and hydrazine planes. The ethylidene double bond length (1.34 Å) aligns with sp² hybridization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the Hofmann rearrangement method (US4046812A) into a continuous flow system enhances scalability:

-

Stage 1 : Mix 1,1-dimethylurea (20% aqueous) with NaOCl/NaOH (16.5%/4.4%) at 0–2°C in a tubular reactor (residence time: 9.07 min).

-

Stage 2 : Rearrangement at 23–25°C (residence time: 6.47 min) followed by distillation at 104–108°C.

-

Output : 6.8% aqueous hydrazine solution at 4.37 g/min, achieving 75.1% theoretical yield .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (Z)-2-(1-(3,5-Difluorophenyl)ethylidene)-1,1-dimethylhydrazine derivatives, and how do reaction conditions influence yields?

- Methodology : The Vilsmeier–Haack reaction using DMF-POCl₃ under controlled conditions (0°C for 30 minutes, followed by refluxing for 6 hours) is effective. Increasing equivalents of POCl₃ from 2 to 10 improves yields from 60% to 90% by enhancing electrophilic formylation .

- Key Variables : Temperature control, stoichiometry of POCl₃, and reflux duration are critical for minimizing side reactions like over-chlorination or decomposition.

Q. How can structural analogs of this compound be synthesized for structure-activity relationship (SAR) studies?

- Approach : React the hydrazine core with substituted aldehydes or ketones under acidic or basic conditions. For example, condensation with aromatic aldehydes yields hydrazone derivatives, while cyclization with ethyl chloroacetoacetate forms thiazole-containing analogs .

- Validation : Monitor reactions via TLC or HPLC and confirm purity through ¹H NMR and LC/MS (ESI+) .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Protocol : Use ¹H/¹³C NMR to confirm regioselectivity and stereochemistry. LC/MS (ESI+) ensures molecular weight accuracy. X-ray crystallography resolves ambiguous structural features, such as Z/E isomerism .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can contradictory yield data in synthetic protocols be resolved?

- Case Study : Earlier methods reported 60% yields for formyl pyrazole derivatives, but increasing POCl₃ equivalents (10 vs. 2) and optimizing reflux time improved yields to 90% .

- Troubleshooting : Replicate protocols with strict control of moisture (POCl₃ is moisture-sensitive) and verify reagent purity. Use in situ monitoring (e.g., IR spectroscopy) to track reaction progress .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving this hydrazine derivative?

- Experimental Design : Compare thermal vs. acid-catalyzed cyclization pathways. For example, refluxing in n-BuOH with DIPEA favors imidazopyridine formation, while Vilsmeier–Haack conditions promote pyrazole synthesis .

- Computational Modeling : Use DFT calculations to map transition states and identify electronic effects (e.g., fluorine substituents directing electrophilic attack) .

Q. How can byproduct formation during synthesis be minimized or repurposed?

- Strategy : Isolate intermediates (e.g., acetohydrazides) to prevent cross-reactivity. For example, non-isolable intermediates in thiazole synthesis can be trapped with hydrazine hydrate to form stable derivatives .

- Analytical Tools : Employ GC-MS or preparative HPLC to separate and identify byproducts. Repurpose them as building blocks for heterocyclic libraries .

Q. What safety protocols are critical for handling fluorine-containing intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.